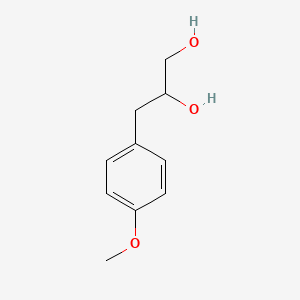

3-(4-Methoxyphenyl)propane-1,2-diol

Description

Properties

CAS No. |

17131-20-3 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)propane-1,2-diol |

InChI |

InChI=1S/C10H14O3/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5,9,11-12H,6-7H2,1H3 |

InChI Key |

FTVDGXRTMDRADG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Reduction of 2-Methoxycinnamaldehyde Derivatives

- Starting material : 2-Methoxycinnamaldehyde (3.70 g, 23 mM) in tetrahydrofuran (THF).

- Reduction : Lithium borohydride (50 cm³, 1M) under nitrogen, refluxed for 6 h.

- Workup : Methanesulfonic acid (4.8 g) added, followed by sodium hydroxide (3M).

- Yield : 60% after distillation (b.p. 85°C/2 mmHg).

- Purity : >95% by TLC (Rf 0.54).

- Limitations : Requires anhydrous conditions and careful handling of borohydrides.

Malonoyl Peroxide-Mediated syn-Dihydroxylation

- Alkene substrate : trans-Anethole (180 µL, 1.20 mmol).

- Reagents : Cyclopropyl malonoyl peroxide (184 mg, 1.44 mmol), H₂O (22 µL), chloroform (2 mL).

- Conditions : 40°C for 2 h, followed by hydrolysis with 1M NaOH.

- Yield : 76% (syn:anti = 5.5:1).

| Parameter | Value |

|---|---|

| Reaction Time | 2 h |

| Temperature | 40°C |

| Diastereomeric Ratio | 5.5:1 (syn:anti) |

| Purity (NMR) | >98% |

Advantages : Scalable to gram quantities with recyclable diacid byproducts.

Biocatalytic Cascades for Enantioselective Synthesis

Benzaldehyde Lyase (BAL) and Alcohol Dehydrogenase (ADH) System

- Substrate : 4-Methoxybenzaldehyde (500 mM).

- Enzymes : Pseudomonas fluorescens BAL (25 mg/mL), Ralstonia sp. ADH (30 mg/mL).

- Cofactors : Acetaldehyde (180 mM) for NADH recycling.

- Conditions : 30°C, 24 h in cyclopentyl methyl ether (CPME).

- Yield : 82% (1R,2R isomer), >99% ee.

| Parameter | Value |

|---|---|

| Space-Time Yield | 165 g L⁻¹ day⁻¹ |

| Atom Economy | 99% (simultaneous mode) |

| Solvent Recovery | >90% CPME reuse |

Advantages : Sustainable, avoids toxic reagents.

Azide Reduction Pathway (Patent-Based Method)

I₂-Catalyzed Azido Alcohol Formation

- Alkene : 4-Methoxystyrene (1 equiv).

- Reagents : NaN₃ (3 equiv), I₂ (10 mol%), H₂O/THF (1:1).

- Conditions : Room temperature, 12 h.

- Intermediate : 3-Azido-3-(4-methoxyphenyl)propane-1,2-diol.

- Reduction : H₂/Pd(OH)₂, 25°C, 12 h.

- Yield : 68% over two steps.

- Challenges : Requires strict control over azide handling.

- Applications : Intermediate for chloramphenicol analogs.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Sustainability |

|---|---|---|---|---|

| Lithium Borohydride | 60 | Low | Moderate | Low |

| Malonoyl Peroxide | 76 | Moderate (5.5:1) | High | Medium |

| Biocatalytic | 82 | High (>99% ee) | High | High |

| Azide Reduction | 68 | Not reported | Moderate | Low |

Industrial-Scale Considerations

- Malonoyl Peroxide Route : Preferred for cost-effectiveness (raw material cost: $12/g).

- Biocatalytic Method : Ideal for pharmaceutical GMP production despite higher enzyme costs ($150/g).

- Safety Note : Peroxide intermediates require DSC monitoring (onset temp: 114.5°C).

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets and pathways. For instance, its antioxidative properties are attributed to its ability to inhibit the autoxidation of linoleic acid. Additionally, its role in lignin pyrolysis involves the thermal behavior of beta-1 subunits in lignin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification

Similar compounds can be categorized based on:

- Phenyl substituent position (C1 vs. C3 on propane).

- Substituents on the phenyl ring (e.g., hydroxyl, methoxy, allyl).

- Linkage type (direct C–C bond vs. ether linkage).

- Stereochemistry (syn/anti diastereomers, enantiomers).

Tyrosinase Inhibition

- 1-(4-Methoxyphenyl)propane-1,2-diol enantiomers (compounds 5 and 6 in ) showed IC₅₀ values of 0.783 mg/mL and 0.532 mg/mL , respectively, outperforming β-arbutin (IC₅₀: 1.784 mg/mL). Molecular docking confirmed stronger binding affinity for the (1S,2R)-enantiomer .

Cytotoxicity

- 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol exhibited cytotoxicity against HCT116 colon cancer cells (IC₅₀: 20.40 ± 1.37 μM) .

Antitussive Activity

Physicochemical Properties

- Melting Points: Alkylphenoxy diols (e.g., 3-(4-n-pentylphenoxy)propane-1,2-diol) melt at 52–86°C, influenced by alkyl chain length .

- Chirality : Enantioseparation of diols using chiral coordination compounds achieved enantiomeric excess (ee) values >99% .

Q & A

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)propane-1,2-diol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Chemical Synthesis : Reacting 4-methoxyphenol derivatives with epoxide precursors under basic conditions (e.g., NaOH or K₂CO₃). Critical parameters include reaction temperature (60–80°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios to minimize side reactions like oligomerization .

- Biotransformation : Enzymatic reduction of hydroxy ketones (e.g., 1-(4-methoxyphenyl)propane-1,2-dione) using ketoreductases. Optimization involves pH control (6.5–7.5), cofactor regeneration systems (e.g., NADPH), and substrate feeding strategies to enhance enantiomeric purity .

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.8 ppm for methoxy protons, δ 4.2–4.5 ppm for diol protons) confirm regiochemistry and stereochemistry. Coupling constants (J values) distinguish vicinal diols from ether linkages .

- Mass Spectrometry (MS-DART) : High-resolution MS validates molecular weight (e.g., m/z 212.1 [M+H]⁺) and detects impurities. Fragmentation patterns help identify structural analogs or degradation products .

- FT-IR : O-H stretches (3200–3500 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) confirm diol and methoxy functionalities.

Advanced Research Questions

Q. How can polymerization reactions involving this compound be designed to achieve controlled molecular weights and polymer architectures?

- Methodological Answer :

- Catalyst Selection : Titanium-based catalysts (e.g., Ti(OiPr)₄) enable polycondensation with dicarboxylic acids (e.g., succinic acid) at 150–180°C. Stoichiometric control (1:1 diol:acid ratio) and vacuum distillation remove water to drive the reaction .

- Kinetic Monitoring : Gel permeation chromatography (GPC) tracks molecular weight (Mn ~5,000–15,000 Da). Adjusting reaction time (12–48 hrs) and catalyst loading (0.5–2 mol%) modulates polydispersity (PDI <1.5) .

- Architecture Control : Branching is minimized by avoiding excess diol or acid. For cross-linked polymers, post-polymerization modifications (e.g., epoxidation) are recommended .

Q. What methodologies are employed to study the thermodynamic interactions of this compound with biological targets like human topoisomerase IIα?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity (Kd ~10⁻⁶ M) and enthalpy changes (ΔH). Protocol: Titrate diol (0.1–1 mM) into enzyme solution (10 µM) at 25°C, with data fitting to a one-site model .

- Molecular Modeling : Docking simulations (e.g., AutoDock Vina) identify binding pockets near the ATPase domain. Energy minimization (AMBER force field) refines poses, while MD simulations (100 ns) assess stability .

- Competitive Assays : Validate specificity using known inhibitors (e.g., etoposide) in fluorescence-based ATPase activity assays .

Q. How should researchers address discrepancies in physicochemical data (e.g., melting points, spectral profiles) when synthesizing this compound via different routes?

- Methodological Answer :

- Melting Point Variability : Differences (e.g., 85–89°C vs. 124–126°C) may arise from polymorphic forms or impurities. Perform DSC analysis and recrystallize in polar solvents (e.g., ethanol) to isolate pure phases .

- Spectral Contradictions : Unexpected NMR peaks (e.g., δ 5.2 ppm for allyl groups) suggest incomplete purification or side reactions. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

- Batch Consistency : Implement QC protocols like chiral HPLC to monitor enantiomeric excess (>98%) in biotransformation-derived batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.